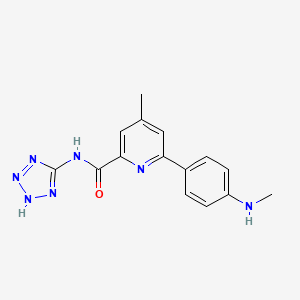

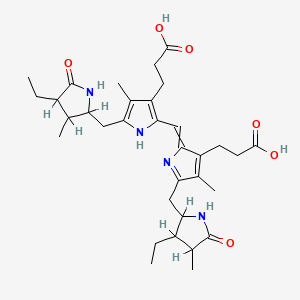

21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

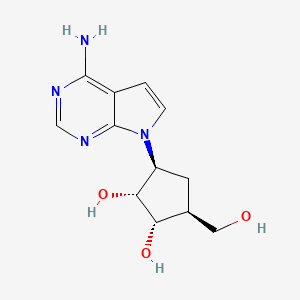

21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-, also known as 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-, is a useful research compound. Its molecular formula is C33H46N4O6 and its molecular weight is 594.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Chronic Inflammation

Stercobilin, an intestinal bacterial metabolite, has been found to induce proinflammatory activities, including TNF-α and IL-1β induction, in mouse macrophage RAW264 cells . This suggests that stercobilin could play a significant role in chronic inflammation, particularly in conditions such as obesity and type II diabetes .

Potential Biomarker for Diagnosis

Due to its bioactive properties and its presence in plasma, stercobilin could potentially serve as a promising biomarker for diagnosis . Further analyses to elucidate the metabolic rate and the reabsorption mechanism of stercobilin may provide possible therapeutic and preventive targets .

Indicator of Intestinal Microflora Health

The levels of stercobilin can indicate the health of the intestinal microflora. Changes in these levels could signal shifts in the balance of the intestinal microflora, potentially leading to various health issues .

Role in Digestive Process

Stercobilin plays a crucial role in the digestive process . It is a byproduct of the metabolism of heme, a component of hemoglobin, by the liver . This process is essential for the breakdown and elimination of red blood cells .

Connection to Lifestyle-Related Diseases

Recent studies have shown that stercobilin levels were significantly higher in ob/ob mice feces than in the feces of control C57BL/6 J mice . This suggests that stercobilin could be involved in lifestyle-related diseases, such as obesity and type II diabetes .

Potential Therapeutic Target

Given its involvement in various physiological processes and diseases, stercobilin could potentially serve as a therapeutic target. Modulating the levels of stercobilin in the body could help manage conditions such as chronic inflammation, obesity, and type II diabetes .

Wirkmechanismus

Target of Action

Stercobilin, a tetrapyrrolic bile pigment, is primarily responsible for the brown color of human feces . It is an end-product of heme catabolism . The primary targets of stercobilin are the macrophage cells . It has been shown that stercobilin induces proinflammatory activities, including TNF-α and IL-1β induction, in mouse macrophage RAW264 cells .

Mode of Action

Stercobilin interacts with its targets, the macrophages, and induces proinflammatory activities . This interaction results in the production of proinflammatory cytokines, including TNF-α and IL-1β . These cytokines play a crucial role in the immune response, particularly in inflammation and apoptosis.

Biochemical Pathways

Stercobilin is formed through the breakdown of the heme moiety of hemoglobin found in erythrocytes . Macrophages break down senescent erythrocytes and break the heme down into biliverdin, which rapidly reduces to free bilirubin . This bilirubin is further converted to colorless urobilinogen . Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to stercobilin, or it can be directly reduced to stercobilin .

Pharmacokinetics

It is known that stercobilin is formed in the intestine and excreted in the feces . Recent studies have detected stercobilin in mice plasma for the first time, suggesting that stercobilin is potentially reabsorbed and circulated through the blood system .

Result of Action

The action of stercobilin results in the induction of proinflammatory activities in macrophages . This leads to the production of proinflammatory cytokines, which can contribute to low-level chronic inflammation in certain conditions . Stercobilin is also responsible for the brown color of human feces .

Action Environment

The action of stercobilin is influenced by the intestinal microflora . The intestinal bacteria produce some molecules, including stercobilin, that can trigger pathological signals . Changes in the intestinal microbiota can therefore influence the action, efficacy, and stability of stercobilin .

Eigenschaften

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOWQSLRVAUSMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid | |

CAS RN |

34217-90-8 |

Source

|

| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R,3R,4S,16S,17R,18R)-3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)